molecular formula C14H20BrNO2S B13043877 Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate

Cat. No.: B13043877
M. Wt: 346.29 g/mol
InChI Key: HZDQZAWSEUPAGM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

The synthesis of Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes bromination, cyclization, and esterification reactions under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted thieno[2,3-c]pyridine derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Its structure is explored for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate include other thieno[2,3-c]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29 g/mol

IUPAC Name

tert-butyl 2-bromo-7,7-dimethyl-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H20BrNO2S/c1-13(2,3)18-12(17)16-7-6-9-8-10(15)19-11(9)14(16,4)5/h8H,6-7H2,1-5H3

InChI Key

HZDQZAWSEUPAGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(S2)Br)C

Origin of Product

United States

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